molecular formula C16H14ClNO2 B5632986 N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide

N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide

Cat. No. B5632986
M. Wt: 287.74 g/mol
InChI Key: PIFLOMHTWYUDST-ZHACJKMWSA-N
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Description

N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide, also known as CMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMA is a member of the acrylamide family, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide is not fully understood. However, it has been proposed that this compound exerts its biological effects through the inhibition of specific enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in various cancer cell lines. This compound also inhibits the migration and invasion of cancer cells. In addition, this compound has been shown to reduce inflammation and fibrosis in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide in lab experiments is its relatively simple synthesis method. This compound is also stable under standard laboratory conditions. However, one limitation of using this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination with other therapeutic agents. Additionally, the development of more water-soluble derivatives of this compound may expand its use in in vivo studies. Finally, the potential use of this compound in the treatment of neurodegenerative diseases warrants further investigation.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications. Its anti-tumor, anti-inflammatory, and anti-fibrotic activities make it an attractive candidate for further study. Although its mechanism of action is not fully understood, its biochemical and physiological effects have been well documented. With further research, this compound may prove to be a valuable therapeutic agent in the treatment of various diseases.

Synthesis Methods

N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide can be synthesized through a simple one-pot reaction of 2-chlorobenzaldehyde and 2-methoxybenzaldehyde with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified through column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-fibrotic activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(E)-N-(2-chlorophenyl)-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-20-15-9-5-2-6-12(15)10-11-16(19)18-14-8-4-3-7-13(14)17/h2-11H,1H3,(H,18,19)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFLOMHTWYUDST-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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